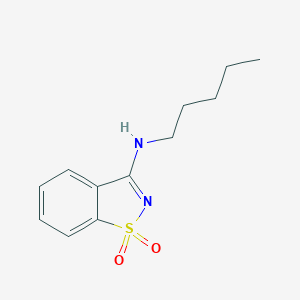
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP is a piperazine derivative that has been synthesized and studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学的研究の応用
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
作用機序
The mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and stress response.
Biochemical and Physiological Effects:
Studies have shown that 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In neurodegenerative diseases, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in these diseases.
実験室実験の利点と制限
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, its stability, and its potential therapeutic properties. However, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine and its signaling pathways.
2. Studies on the pharmacokinetics and pharmacodynamics of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in vivo.
3. Development of new derivatives of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine with improved solubility and potency.
4. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Studies on the potential use of 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine in other diseases, such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has been studied for its anti-cancer and neuroprotective properties, and its mechanism of action involves modulating various signaling pathways involved in cell growth and survival. 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. There are several future directions for research on 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine, including further studies on its mechanism of action and its potential use in combination with other drugs for the treatment of various diseases.
合成法
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine can be synthesized using different methods, including the reaction of 1-bromo-4-(2-pyridin-2-ylethyl)piperazine with butyric acid under basic conditions. The reaction yields 1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine as a white solid that can be purified using column chromatography. Other methods involve the use of different starting materials and conditions, such as the reaction of 1-(2-pyridin-2-ylethyl)piperazine with butyryl chloride in the presence of a base.
特性
製品名 |
1-Butyryl-4-(2-pyridin-2-ylethyl)piperazine |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC名 |
1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-2-5-15(19)18-12-10-17(11-13-18)9-7-14-6-3-4-8-16-14/h3-4,6,8H,2,5,7,9-13H2,1H3 |
InChIキー |
AIRRFPYAEBFYRO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
正規SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)